molecular formula C24H29N3O2 B2454645 (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2310208-72-9

(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2454645
CAS No.: 2310208-72-9
M. Wt: 391.515
InChI Key: JEKLENXBWBPEDC-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C 24 H 29 N 3 O 2 and a molecular weight of 391.5 g/mol . Its structure features a 1-phenylcyclopropyl group linked to a piperidine ring, which is further functionalized with a tetrahydrocinnolinyl ether moiety. This specific molecular architecture, particularly the cinnoline and phenylcyclopropyl components, suggests potential for application in medicinal chemistry and drug discovery research, possibly as a key intermediate or a pharmacological probe. The compound is provided with high purity and is identified by the CAS registry number 2310208-72-9 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact us for detailed specifications, availability, and custom synthesis inquiries.

Properties

IUPAC Name

(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKLENXBWBPEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions. One potential route includes:

  • Synthesis of 1-Phenylcyclopropylmethanone: : This involves a cyclopropanation reaction where phenylacetyl chloride reacts with ethylene in the presence of a catalyst such as copper(I) chloride.

  • Formation of the Piperidine Intermediate: : The 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine intermediate can be synthesized through the reaction of piperidine with 5,6,7,8-tetrahydrocinnoline-3-methanol under basic conditions.

  • Coupling Reaction: : Finally, the two intermediates are coupled under conditions such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Industrial production of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone requires optimization of the above synthetic routes to ensure high yield and purity. This often involves automated synthesis, stringent control of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound is capable of undergoing various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under appropriate conditions, such as using oxidizing agents like potassium permanganate.

  • Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution: : It can undergo nucleophilic substitution reactions where the piperidine or phenylcyclopropyl groups are substituted by other nucleophiles.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Alkoxide, amines, thiols.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carbonyl derivatives, while nucleophilic substitution could introduce a new functional group in place of a hydrogen atom on the piperidine or phenylcyclopropyl group.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant pharmacological properties. The tetrahydrocinnoline moiety is known for its neuroprotective effects and potential in treating neurodegenerative diseases. Studies have shown that derivatives of tetrahydrocinnoline can modulate neurotransmitter systems, suggesting that this compound may also possess similar capabilities .

Antimicrobial Activity

Recent investigations into related piperidine derivatives have demonstrated antimicrobial properties. For instance, compounds containing piperidine rings have been evaluated for their efficacy against various bacterial strains. It is plausible that the compound may exhibit similar antimicrobial activity due to the presence of the piperidine structure .

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinities of this compound with various biological targets. Such studies have been conducted on structurally related compounds to predict their interactions with enzymes involved in metabolic pathways. This approach could help elucidate the potential therapeutic targets for (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Evaluation of Piperidine DerivativesAntimicrobial ActivityNovel derivatives showed promising antibacterial activity against multiple strains .
Neuroprotective Effects of Tetrahydrocinnoline DerivativesPharmacological PotentialCompounds demonstrated significant neuroprotective effects in vitro, indicating potential for neurodegenerative disease treatment .
Molecular Docking AnalysisBinding AffinityDocking studies revealed high binding affinity to specific targets involved in neurotransmission .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its target and the pathway involved. Generally, it might interact with proteins, enzymes, or receptors, altering their function. Molecular docking studies and in vitro assays can help elucidate these mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements, which can impart distinctive reactivity and binding properties.

List of Similar Compounds:
  • 1-Phenylcyclopropan-1-ol

  • 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine

  • 1-Phenylcyclopropylamine

The uniqueness of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, influencing its chemical and biological behavior.

That's a brief dive into the world of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone! Anything specific you're curious about from this?

Biological Activity

The compound (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylcyclopropyl group and a piperidine moiety linked through a methanone functional group. The presence of the tetrahydrocinnolin moiety suggests potential interactions with various biological targets.

Research indicates that compounds similar to (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone may exert their biological effects through several mechanisms:

  • Receptor Modulation : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, which are critical in various physiological processes and disease states.
  • Antimicrobial Activity : The structural components suggest potential antibacterial properties, as seen in related compounds that demonstrate activity against Gram-positive and Gram-negative bacteria.

Biological Activity Data

A summary of the biological activities observed for (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is presented below:

Activity Type Observed Effects Reference
AntibacterialModerate to strong activity against Salmonella typhi
Enzyme InhibitionStrong inhibition of acetylcholinesterase (IC50 values)
AnticancerPotential suppression of tumor cell metastasis
NeuroprotectiveModulation of neurotransmitter systems

Case Studies

Several studies have investigated the pharmacological profile of compounds related to (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:

  • Antitumor Activity : A study demonstrated that similar compounds inhibited the proliferation of cancer cells in vitro and reduced tumor growth in animal models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Another investigation highlighted the compound's potential in treating neurodegenerative diseases by enhancing cholinergic signaling through acetylcholinesterase inhibition.

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